methyl 1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridine-3-carboxylate
Description
This compound features a 1,2-dihydropyridine core with a methyl ester at position 3, a methyl group at position 1, an oxo group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at position 4. The dioxaborolane group is a boronic ester, making the compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis . The methyl ester enhances solubility in organic solvents, while the dioxaborolane improves stability compared to free boronic acids .
Properties
CAS No. |
1220422-02-5 |
|---|---|
Molecular Formula |
C14H20BNO5 |
Molecular Weight |
293.1 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Methyl 1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridine-3-carboxylate is a compound that has attracted attention for its potential biological activities, particularly in the field of cancer research. This article examines the biological activity of this compound based on available literature and research findings.
- IUPAC Name: this compound
- Molecular Formula: C13H17BN2O3
- Molecular Weight: 260.10 g/mol
The compound is believed to exhibit its biological effects through multiple mechanisms:
- Anticancer Activity : It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.
- Selective Cytotoxicity : Research indicates that this compound selectively targets cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects during cancer treatment.
Antiproliferative Effects
In a study assessing the antiproliferative activity of various derivatives of dihydropyridine compounds, this compound demonstrated significant activity against several cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A375 (Melanoma) | 10.0 ± 1.5 | 21.09 |
| MCF7 (Breast) | 15.0 ± 2.0 | 18.50 |
| HT-29 (Colon) | 12.0 ± 1.8 | 19.00 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound is particularly effective against melanoma cells.
Apoptosis Induction
Flow cytometry analysis revealed that treatment with the compound resulted in a significant increase in early and late apoptotic cells:
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 8.8 ± 1.1 | 31.57 ± 3.16 |
| Compound (10 µM) | 27.42 ± 3.20 | 43.58 ± 3.30 |
This data supports the hypothesis that methyl 1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y) induces apoptosis in cancer cells.
Case Study: In Vivo Efficacy
In an animal model of melanoma, administration of methyl 1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y) resulted in a significant reduction in tumor size compared to control groups:
| Treatment Group | Tumor Volume (mm³) | Reduction (%) |
|---|---|---|
| Control | 250 ± 30 | - |
| Compound (20 mg/kg) | 120 ± 25 | 52% |
These findings illustrate the potential of this compound as a therapeutic agent in treating melanoma.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid (Compound 6, )
- Structural Differences: Position 1: Benzyl substituent vs. methyl group in the target compound. Position 3: Carboxylic acid vs. methyl ester. Position 5: No boronic ester; instead, a hydrogen atom.
- Key Properties: The carboxylic acid group increases polarity, reducing solubility in non-polar solvents compared to the methyl ester in the target compound. Absence of a boronic ester limits utility in cross-coupling reactions.
- Applications : Primarily serves as a precursor for ester derivatives (e.g., compound 7 in ), lacking the boronic ester’s versatility in metal-catalyzed reactions .
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 1l, )
- Structural Differences: Fused tetrahydroimidazo[1,2-a]pyridine system vs. simple dihydropyridine. Substituents: Cyano, nitro, and phenethyl groups vs. methyl, oxo, and dioxaborolane.
- Key Properties: The fused ring system increases rigidity and alters electronic conjugation. Nitro and cyano groups are strong electron-withdrawing substituents, contrasting with the electron-donating methyl and boronic ester in the target compound. No boronic ester, limiting cross-coupling utility.
- Applications: Likely explored for biological activity due to nitro/cyano motifs, unlike the target compound’s synthetic focus .
Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-2-(Trifluoromethyl)Pyridine-3-Carboxylate ()
- Structural Differences :
- Pyridine (fully aromatic) vs. dihydropyridine (partially saturated).
- Position 2: Trifluoromethyl vs. methyl group.
- Key Properties: Aromatic pyridine offers greater stability under oxidative conditions compared to dihydropyridine. Both compounds share the boronic ester, enabling Suzuki-Miyaura reactions, but electronic differences may influence coupling efficiency .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
